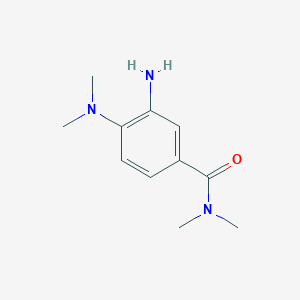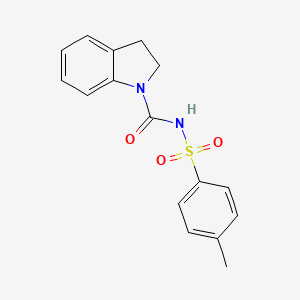
2-phenyl-N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2H-1,2,3-triazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-phenyl-N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2H-1,2,3-triazole-4-carboxamide is an organic compound known for its complex structure and potential applications across various fields. It boasts a fused triazole and tetrahydroisoquinoline core, presenting a blend of both structural rigidity and flexibility that makes it an attractive candidate for numerous scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-phenyl-N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2H-1,2,3-triazole-4-carboxamide can involve multiple steps:
Formation of Tetrahydroisoquinoline Intermediate: : This is typically done via Pictet-Spengler reaction using phenylacetaldehyde and an amine.
Introduction of Propylsulfonyl Group: : Alkylation of the amine with a suitable sulfonyl chloride.
Triazole Formation: : Cyclization with azides or alkyne derivatives under click chemistry conditions.
Amidation: : Coupling the resulting intermediate with a carboxamide derivative, often under dehydrating conditions to ensure high yields.
Industrial Production Methods: Industrial production scales up these methods with optimizations in yields and conditions, often using continuous flow reactors to maintain consistent reaction environments and enhance safety measures due to the compound's reactive nature.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, leading to the formation of oxidized sulfonyl groups.
Reduction: : Reduction of the triazole ring can yield various derivatives with potential biological activity.
Substitution: : Electrophilic or nucleophilic substitutions on the phenyl ring can introduce various functional groups, modifying its chemical properties.
Common Reagents and Conditions
Oxidation: : Often carried out using reagents like hydrogen peroxide or potassium permanganate.
Reduction: : Involves reagents such as lithium aluminium hydride or sodium borohydride.
Substitution: : Utilizes reagents like chlorinating agents, alkyl halides, or nitrating mixtures.
Major Products: Depending on the reaction type, products can range from oxidized derivatives, reduced triazole analogs, to various substituted phenyl derivatives.
Applications De Recherche Scientifique
Chemistry
Used as a precursor in the synthesis of complex organic molecules.
Studied for its potential in catalytic reactions due to the presence of multiple reactive sites.
Biology
Investigated for its role as a potential therapeutic agent in drug development.
Has shown activity in binding assays, indicating possible uses in targeting specific biological pathways.
Medicine
Explored for its analgesic and anti-inflammatory properties.
Industry
Used in the formulation of specialty chemicals.
Possible applications in material science due to its unique structural properties.
Mécanisme D'action
The compound exerts its effects primarily through interaction with biological targets:
Molecular Targets: : Often interacts with enzymes and receptors due to its triazole ring and sulfonyl group.
Pathways Involved: : Can inhibit or activate pathways related to cellular signaling, potentially leading to therapeutic effects.
Comparaison Avec Des Composés Similaires
2-phenyl-N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2H-1,2,3-triazole-4-carboxamide stands out due to its unique combination of a triazole ring with a tetrahydroisoquinoline structure. Similar compounds might include:
2-Phenyl-1,2,3-Triazole Derivatives: : Common in pharmaceuticals, but often lack the added complexity of the tetrahydroisoquinoline moiety.
Tetrahydroisoquinoline Derivatives: : Widely studied for their psychoactive properties but do not feature the triazole ring.
Propriétés
IUPAC Name |
2-phenyl-N-(2-propylsulfonyl-3,4-dihydro-1H-isoquinolin-7-yl)triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N5O3S/c1-2-12-30(28,29)25-11-10-16-8-9-18(13-17(16)15-25)23-21(27)20-14-22-26(24-20)19-6-4-3-5-7-19/h3-9,13-14H,2,10-12,15H2,1H3,(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHYNCNZAGOJAMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)C3=NN(N=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1'-(2-fluorobenzoyl)-3H-spiro[2-benzofuran-1,3'-piperidine]-3-one](/img/structure/B2916467.png)


![7-Methyl-5-(1-methylhydrazino)-2-phenylimidazo[1,2-a]pyrimidine](/img/structure/B2916470.png)

![(2E)-2-({[(4-chlorophenyl)methyl]amino}methylidene)-3,4-dihydro-2H-1,4-benzothiazin-3-one](/img/structure/B2916472.png)
![1-methyl-6-oxo-N-{[4-(pyrrolidin-1-yl)pyrimidin-2-yl]methyl}-1,6-dihydropyridazine-3-carboxamide](/img/structure/B2916473.png)


![1,4,6-trimethyl-3-[(2-methylphenyl)sulfonyl]-2(1H)-pyridinone](/img/structure/B2916483.png)
![4-fluoro-N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3-methylbenzene-1-sulfonamide](/img/structure/B2916484.png)
